molecular formula C18H13F6NO4S B1667816 BAY 59-3074 CAS No. 406205-74-1

BAY 59-3074

Cat. No.: B1667816
CAS No.: 406205-74-1
M. Wt: 453.4 g/mol
InChI Key: LWUSZIVDPJPVBW-UHFFFAOYSA-N
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Description

BAY 59-3074 is a compound developed by Bayer AG, known for its role as a cannabinoid receptor partial agonist. It has analgesic effects and is used in scientific research. The compound is orally active in animals and has modest affinity for both CB1 and CB2 receptors, with Ki values of 48.3 nM at CB1 and 45.5 nM at CB2 .

Biochemical Analysis

Biochemical Properties

BAY 59-3074 interacts with the cannabinoid receptors CB1 and CB2 . It has a modest affinity for both receptors, with Ki values of 48.3nM at CB1 and 45.5nM at CB2 . The compound’s interactions with these receptors are part of its role in biochemical reactions .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. Its influence on cell function is primarily through its impact on cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with the cannabinoid receptors can lead to changes in these cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the cannabinoid receptors CB1 and CB2 . As a partial agonist, it can activate these receptors, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that the compound is orally active in animals , suggesting that it has a reasonable degree of stability and can exert its effects over a prolonged period.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . The compound has been shown to have efficacy in rat models of neuropathic and inflammatory pain

Metabolic Pathways

Given its interactions with the cannabinoid receptors, it is likely that it is involved in the endocannabinoid system’s metabolic pathways .

Transport and Distribution

Given its lipophilic nature and its interactions with the cannabinoid receptors, it is likely that it can readily cross cell membranes and distribute within various tissues .

Subcellular Localization

Given its interactions with the cannabinoid receptors, which are G-protein coupled receptors located in the cell membrane, it is likely that this compound localizes to the cell membrane where it can interact with these receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BAY 59-3074 involves the esterification of 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenol with 4,4,4-trifluoro-1-butanesulfonic acid. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis would likely involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

BAY 59-3074 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

BAY 59-3074 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Δ9-Tetrahydrocannabinol (THC): The principal psychoactive component of marijuana, which also acts on CB1 and CB2 receptors.

    CP55,940: A synthetic cannabinoid with high affinity for CB1 and CB2 receptors.

    WIN55,212-2: Another synthetic cannabinoid receptor agonist with similar properties.

Uniqueness

BAY 59-3074 is unique in its partial agonist activity, which allows it to modulate receptor activity without fully activating the receptors. This property can result in fewer side effects compared to full agonists like THC. Additionally, this compound has been shown to have a favorable pharmacological profile in preclinical studies, making it a valuable tool for research .

Properties

IUPAC Name

[3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl] 4,4,4-trifluorobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F6NO4S/c19-17(20,21)8-3-9-30(26,27)29-13-5-1-4-12(10-13)28-16-7-2-6-15(14(16)11-25)18(22,23)24/h1-2,4-7,10H,3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUSZIVDPJPVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)CCCC(F)(F)F)OC2=CC=CC(=C2C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F6NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027444
Record name 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406205-74-1
Record name 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406205-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAY-59-3074
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0406205741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAY-59-3074
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FO5Z101GU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of BAY 59-3074?

A1: this compound acts as a partial agonist at both cannabinoid CB1 and CB2 receptors. [, , ] This means it binds to these receptors and partially activates them, leading to downstream effects. While the exact mechanisms underlying its analgesic properties are still being investigated, it's known that CB1 receptor activation, particularly in the central and peripheral nervous systems, plays a role in modulating pain perception. []

Q2: How potent is this compound compared to other cannabinoid receptor ligands?

A2: this compound exhibits nanomolar affinity for both CB1 and CB2 receptors. In vitro studies have shown Ki values of 55.4 nM, 48.3 nM, and 45.5 nM at rat CB1, human CB1, and human CB2 receptors, respectively. [] This indicates a strong binding affinity to both receptor subtypes.

Q3: What are the key structural features of this compound that are important for its activity?

A3: this compound contains a biaryl ether core structure, which is crucial for its interaction with cannabinoid receptors. [] Structure-activity relationship (SAR) studies have revealed that modifications to this core, such as introducing conformational constraints, can significantly influence its binding affinity and selectivity for CB1 and CB2 receptors. [, ]

Q4: What is the significance of this compound being a partial agonist compared to a full agonist?

A4: Partial agonism at cannabinoid receptors is thought to offer a potential therapeutic advantage in pain management by inducing fewer undesirable side effects typically associated with full agonists. [] For instance, this compound demonstrates potent analgesic and anti-allodynic effects while displaying a lower propensity for inducing hypothermia and other cannabinoid-related side effects compared to full agonists. [, ]

Q5: How does the efficacy of this compound compare to other analgesics in preclinical models of pain?

A5: this compound has demonstrated efficacy in multiple rat models of chronic pain, including neuropathic pain models (chronic constriction injury, spared nerve injury, tibial nerve injury, and spinal nerve ligation) and inflammatory pain models (carrageenan and complete Freund's adjuvant). [] It effectively reduced both thermal hyperalgesia and mechanical allodynia in these models, highlighting its potential as a therapeutic option for different pain conditions. []

Q6: Has the metabolic fate of this compound been investigated?

A6: Yes, studies have explored the metabolism of this compound using human liver microsomes and cytochrome P450 enzymes. [] These systems are valuable tools for predicting in vivo drug metabolism and identifying potential metabolites. Such studies are crucial for understanding the compound's pharmacokinetic profile and potential drug-drug interactions. []

Q7: What is the current status of this compound in terms of clinical development for pain management?

A7: While this compound has shown promise in preclinical models, it's essential to recognize that the information provided reflects scientific research and does not indicate its current status in clinical trials or its availability as a prescribed medication. Further research, including clinical trials, is needed to determine its safety and efficacy in humans.

Q8: Are there any efforts to develop peripherally selective analogs of this compound?

A8: Yes, research has focused on developing analogs of this compound with enhanced peripheral selectivity to minimize potential central nervous system side effects associated with CB1 receptor activation in the brain. [] These efforts aim to create novel pain therapeutics that retain the analgesic benefits while exhibiting a safer side effect profile.

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